Z-trans-4-fluoro-L-prolinonitrile
Description
Z-trans-4-Fluoro-L-prolinonitrile, also referred to as N-CBthis compound, is a fluorinated cyclic nitrile derivative of the amino acid proline. Its structure features a carbobenzyloxy (CBZ) protecting group on the amine, a fluorine substituent at the 4-position of the proline ring in the trans configuration, and a nitrile functional group (‑CN) (Figure 1). The stereochemistry is defined by the trans arrangement of the fluorine and nitrile-bearing carbon relative to the proline ring, as evidenced by its SMILES string: N#C[C@H](C[C@@H](F)C1)N1C(OCC2=CC=CC=C2)=O .
This compound is typically synthesized via fluorination of L-proline derivatives followed by nitrile introduction and CBZ protection. It serves as a critical intermediate in pharmaceutical research, particularly in the synthesis of peptidomimetics or bioactive molecules where fluorine substitution enhances metabolic stability and binding affinity .
Properties
Molecular Formula |
C13H13FN2O2 |
|---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
benzyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H13FN2O2/c14-11-6-12(7-15)16(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6,8-9H2/t11-,12+/m0/s1 |
InChI Key |
KVYBNHDQRCKGOO-NWDGAFQWSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C#N)C(=O)OCC2=CC=CC=C2)F |
Canonical SMILES |
C1C(CN(C1C#N)C(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-trans-4-fluoro-L-prolinonitrile typically involves the fluorination of a proline derivative. One common method includes the use of (2S,4S)-N-Boc-4-hydroxy-L-proline as a starting material. The hydroxyl group is replaced with a fluorine atom through a nucleophilic substitution reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated processes. These processes ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-trans-4-fluoro-L-prolinonitrile can undergo oxidation reactions, typically forming corresponding oxo derivatives.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
Chemistry: Z-trans-4-fluoro-L-prolinonitrile is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its fluorinated nature makes it a useful probe in nuclear magnetic resonance (NMR) studies .
Medicine: Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and other materials .
Mechanism of Action
The mechanism of action of Z-trans-4-fluoro-L-prolinonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Cbz-cis-4-Fluoro-L-Prolinonitrile
The cis isomer of Z-trans-4-fluoro-L-prolinonitrile, N-Cbz-cis-4-Fluoro-L-prolinonitrile, differs in the spatial arrangement of the fluorine and nitrile groups (cis configuration). This stereochemical distinction significantly impacts physicochemical and reactivity profiles:
| Property | This compound | N-Cbz-cis-4-Fluoro-L-Prolinonitrile |
|---|---|---|
| Configuration | Trans (fluorine and nitrile on opposite sides) | Cis (fluorine and nitrile on the same side) |
| Steric Hindrance | Reduced due to trans arrangement | Increased, potentially slowing reactions |
| Solubility | Likely higher in polar solvents | May exhibit lower solubility |
| Applications | Preferred in peptide coupling reactions | Less common; niche synthetic applications |
The trans isomer is more frequently utilized in synthesis due to its favorable steric profile, which facilitates nucleophilic substitutions or cyclizations. In contrast, the cis isomer’s hindered geometry may limit its reactivity but could offer unique selectivity in stereospecific transformations .
Perfluoroisobutyronitrile (C4-FN; CAS 42532-60-5)
While structurally distinct from this compound, perfluoroisobutyronitrile (C4-FN) shares functional groups (fluorine and nitrile) but belongs to the perfluoroalkyl nitrile class. Key comparisons include:
| Property | This compound | Perfluoroisobutyronitrile (C4-FN) |
|---|---|---|
| Structure | Cyclic amino acid derivative with CBZ group | Branched perfluoroalkyl chain (CF3)2CFCN |
| Applications | Pharmaceutical intermediate | Insulating gas in high-voltage equipment |
| Reactivity | Reactive in peptide synthesis | Chemically inert due to perfluorination |
| Thermal Stability | Moderate | Extremely high (stable under high voltage) |
C4-FN’s industrial use as an eco-friendly insulating gas contrasts sharply with the biomedical focus of this compound, highlighting how fluoronitrile functionalization tailors compounds for divergent applications .
Non-Fluorinated Prolinonitrile Derivatives
Removing the fluorine substituent from this compound yields non-fluorinated analogs (e.g., N-CBZ-prolinonitrile). These lack the electronic effects conferred by fluorine, such as increased electronegativity and lipophilicity, which are critical for optimizing drug-like properties. Non-fluorinated derivatives generally exhibit:
- Lower metabolic stability
- Reduced binding affinity in target interactions
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